molecular formula C10H17NO2 B13279003 I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid CAS No. 776330-76-8

I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid

Cat. No.: B13279003
CAS No.: 776330-76-8
M. Wt: 183.25 g/mol
InChI Key: LVGFIIKOBHJGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid is a specialized chemical reagent designed for advanced oncological and metabolic research. Its primary research value lies in its potential as a potent inhibitor of the L-type amino acid transporter 1 (LAT1), a protein that is frequently overexpressed in various cancer cells to support their rapid growth and proliferation . By competitively inhibiting LAT1, this compound can induce intracellular deprivation of essential neutral amino acids, such as leucine, which are crucial for activating the mTOR signaling pathway—a central regulator of cell growth. This mechanism can lead to the suppression of cancer cell proliferation and the induction of apoptotic cell death, as demonstrated in studies on analogous compounds in cancer cell lines including KB human oral epidermoid carcinoma, Saos2 human osteogenic sarcoma, and C6 rat glioma cells . Beyond its application in studying cancer cell biology, this reagent is a valuable tool for probing the structure and function of amino acid transport systems in other physiological and pathological contexts. Researchers can use it to investigate the role of nutrient signaling in immune cell function or neurological disorders. The compound is characterized by high GI absorption, as predicted by its pharmacokinetic profile, making it suitable for specific research models . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the product-specific Certificate of Analysis (COA) for detailed information on purity, structural confirmation, and

Properties

CAS No.

776330-76-8

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid

InChI

InChI=1S/C10H17NO2/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)

InChI Key

LVGFIIKOBHJGDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[2.2.1]heptane Framework

The bicyclo[2.2.1]heptane core is commonly synthesized via the Diels-Alder reaction between cyclopentadiene and suitable olefinic dienophiles. This cycloaddition reaction forms the norbornane skeleton with high regio- and stereoselectivity.

  • Typical dienophiles include 2-butene (cis or trans), 1-butene, or substituted olefins.
  • The reaction proceeds under mild to moderate temperatures (20°C to 150°C) depending on the catalyst acidity and olefin used.
  • The Diels-Alder reaction can be conducted as a two-step process (cycloaddition followed by isomerization) or a one-step process with simultaneous isomerization catalyzed by acidic catalysts.

Introduction of Amino and Carboxylic Acid Groups

Functionalization of the bicyclic skeleton to introduce the amino and carboxylic acid groups typically involves:

  • Starting from norbornane derivatives or bicyclo[2.2.1]heptane intermediates.
  • Selective oxidation or functional group transformations to install the carboxylic acid at the 2-position.
  • Amination reactions to introduce the amino group at the appropriate exo or endo position.
  • Hydrochloride salt formation to improve solubility and stability for laboratory handling.

Iodination to Obtain I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic Acid

The iodination step involves the selective substitution or addition of iodine at the 2-position of the bicyclic amino acid or its propanoic acid derivative. This can be accomplished by:

  • Electrophilic iodination using iodine reagents under controlled conditions to avoid over-iodination.
  • Halogen exchange reactions if a precursor halogenated compound is available.
  • Use of mild oxidants or catalysts to facilitate regioselective iodination.

Detailed Preparation Methods

Stepwise Synthesis from Cyclopentadiene and Olefins

Step Reaction Type Reagents & Conditions Outcome Yield (%) Notes
1 Diels-Alder Cycloaddition Cyclopentadiene + 2-butene (cis/trans) at 20-150°C Formation of 5,6-dimethylbicyclo[2.2.1]hept-2-ene 70-85 Reaction temperature depends on catalyst acidity
2 Isomerization Acidic catalyst (e.g., zeolites), 100-350°C Conversion to 2-methylene-3-methylbicyclo[2.2.1]heptane 60-80 Catalyst choice affects selectivity and rate
3 Functionalization Oxidation and amination steps Introduction of amino and carboxylic acid groups 50-70 Multi-step, requires protection/deprotection steps
4 Iodination Iodine or iodine reagents under mild conditions Selective iodination at 2-position 40-60 Control of reaction conditions critical

One-Step Synthesis Approach

  • Simultaneous Diels-Alder reaction and isomerization in the presence of an isomerization catalyst and olefins.
  • Advantages include reduced reaction time and fewer purification steps.
  • Reaction temperature range: 150-350°C.
  • Pressure: Generally atmospheric or vapor pressure at reaction temperature.
  • Yields comparable to stepwise synthesis but with improved economy.

Functionalization to Amino Acid Derivative

  • Starting from 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, the propanoic acid side chain can be introduced via chain elongation reactions such as:

    • Michael addition or alkylation with appropriate haloalkanoic acid derivatives.
    • Controlled oxidation or reduction steps to adjust oxidation states.
  • Amino group introduction often uses reductive amination or nucleophilic substitution on suitable intermediates.

Iodination Techniques

  • Electrophilic iodination using iodine monochloride or N-iodosuccinimide (NIS) in solvents like acetonitrile or dichloromethane.
  • Reaction conditions: 0-25°C to preserve stereochemistry and prevent side reactions.
  • Use of protecting groups on amino and carboxylic acid moieties to prevent undesired reactions.
  • Purification via crystallization or chromatography.

Research Findings and Optimization

Yield and Purity Considerations

  • Multi-step syntheses often suffer from cumulative yield loss; therefore, one-step methods are preferred for industrial scale.
  • Purity is enhanced by careful control of reaction times and temperatures.
  • Use of hydrochloride salt forms improves compound stability for handling and storage.

Structural Confirmation

  • Nuclear Magnetic Resonance spectroscopy (NMR) and X-ray crystallography confirm the stereochemistry and substitution pattern.
  • Intramolecular hydrogen bonding and conformational analysis support the stability of the amino acid derivative.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Range (%) Advantages Limitations
Two-step Diels-Alder + Isomerization Cycloaddition, then isomerization 20-350°C, acidic catalyst 60-85 High selectivity, established Longer reaction time, multi-step
One-step Diels-Alder + Isomerization Simultaneous reaction with catalyst 150-350°C 70-85 Economical, faster Requires catalyst optimization
Functionalization to amino acid Oxidation, amination, chain elongation Variable, multi-step 50-70 Versatile functionalization Complex, requires protection steps
Iodination Electrophilic substitution 0-25°C, mild reagents 40-60 Selective halogenation Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid finds applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate biological pathways and exert specific effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heteroatom Substitutions
Compound Name Heteroatom Molecular Formula Key Features Biological Activity/Application Reference
2-Azabicyclo[2.2.1]heptane-2-propanoic acid Nitrogen (aza) C₉H₁₃NO₂ Nitrogen substitution in the bicyclic ring; hydrochloride salt form available Intermediate in peptide synthesis
7-Oxabicyclo[4.1.0]heptane-2-propanoic acid (Anticapsin) Oxygen (oxa) C₉H₁₃NO₄ Oxygen atom in the bicyclo ring; inhibits hyaluronic acid capsule formation in Streptococcus pyogenes Antimicrobial (anticapsular activity)
Bacilysin Oxygen (oxa) C₁₄H₂₀N₂O₆ Contains 7-oxabicyclo[4.1.0]heptane core; linked to L-alanine residues Antibiotic (inhibits bacterial growth)

Key Observations :

  • Heteroatom Impact : The replacement of a carbon with nitrogen (aza) or oxygen (oxa) alters electronic properties and hydrogen-bonding capacity. Aza derivatives (e.g., ) enhance basicity, while oxa derivatives (e.g., Anticapsin) exhibit polar interactions critical for antimicrobial activity .
  • Pharmacological Divergence: Despite structural similarities, I(2)-aminobicyclo[2.2.1]heptane-2-propanoic acid (LAT1 inhibition) and Bacilysin (antibiotic) target distinct biological pathways due to substituent variations .
Stereoisomeric and Substituent Variants
Compound Name Substituents/Modifications Stereochemistry Synthesis Method Application Reference
rac-(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride Racemic mixture; hydrochloride salt (1R,2R,4S) Resolution of enantiomers via salt formation Chiral building block for drug discovery
2-Methyl-3-methylene-bicyclo[2.2.1]heptane-2-propanoic acid Methyl and methylene groups (1S,2R,4R) Natural product derivative (e.g., β-ekasantalic acid) Flavor/fragrance industry
5-Methylene-ethyl ester bicyclo[2.2.1]heptane-2-acetic acid Esterified acetic acid; methylene (1r,2r,4r)-rel Esterification of core scaffold Polymer and material science

Key Observations :

  • Stereochemical Complexity: Racemic mixtures (e.g., ) complicate pharmacological profiling, whereas enantiopure forms of this compound enable precise LAT1 targeting .
Pharmacokinetic and Functional Comparisons
Property This compound 2-Azabicyclo[2.2.1]heptane-2-propanoic Acid Anticapsin (7-Oxabicyclo Derivative)
Molecular Weight 155.19 g/mol 191.66 g/mol (hydrochloride) 199.20 g/mol
logP (Predicted) ~0.5 (moderate hydrophilicity) ~1.2 (enhanced lipophilicity) ~-0.3 (highly polar)
Biological Target LAT1 transporter Peptide synthesis intermediates Bacterial hyaluronic acid synthesis
Therapeutic Area Oncology Chemical intermediates Infectious diseases

Key Observations :

  • Lipophilicity : The aza derivative’s higher logP (1.2) suggests better membrane penetration compared to the oxa derivative (-0.3), which relies on polar interactions .
  • Target Specificity: this compound’s LAT1 inhibition is unique among bicyclic amino acids, underscoring its tailored design for cancer therapeutics .

Biological Activity

I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid, also known as 2-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its interactions with molecular targets, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 776330-76-8

This compound exhibits biological activity primarily through its interactions with various receptors and transporters:

  • L-Type Amino Acid Transporter (LAT1) :
    • The compound acts as a selective inhibitor of LAT1, a transporter that facilitates the uptake of large neutral amino acids across cell membranes. This inhibition can lead to decreased cellular proliferation in certain cancer cell lines, indicating potential anticancer properties .
  • Neurotransmitter Systems :
    • Preliminary studies suggest that this compound may influence neurotransmitter systems, which could position it as a candidate for treating conditions such as anxiety and depression.

In Vitro Studies

Research has demonstrated that this compound can induce apoptosis in cancer cells through its action on LAT1. For example:

  • Cell Lines Tested :
    • KYSE30 and KYSE150 esophageal cancer cells.
  • Dosage and Effects :
    • Concentrations ranging from 1 mM to 100 mM were tested over various incubation periods (24 to 48 hours).
    • Results indicated a dose-dependent suppression of cell proliferation, cell cycle arrest, and modulation of signaling pathways related to mTOR activity (decreased phosphorylation of 4E-BP1 and p70S6K) .

In Vivo Studies

In animal models, particularly male BALB/c nude mice injected with KYSE150 cells, this compound demonstrated significant effects:

  • Dosage :
    • Administered at 200 mg/kg via intravenous injection daily for 14 days.
  • Outcomes :
    • The treatment resulted in delayed tumor growth and reduced glucose metabolism in the tumors .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological ActivityApplications
MemantineNMDA receptor antagonistAlzheimer's disease treatmentCognitive enhancement
PregabalinCalcium channel modulatorNeuropathic pain reliefPain management
This compoundLAT1 inhibitorAnticancer effects; potential neuroactive propertiesCancer therapy; mood disorders

Case Studies

Recent studies have highlighted the selective nature of this compound as an inhibitor of LAT1:

  • Study Reference : A study published in Biorxiv indicates that compounds like BCH (a close analogue) effectively inhibit LAT1, leading to apoptosis in various cancer types .

These findings reinforce the potential therapeutic applications of this compound in oncology.

Q & A

Basic: What are the key methodological steps for stereoselective synthesis of I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid?

Answer:
The synthesis involves three critical steps:

α-Carboxylation : Using norbornene monoester as a substrate, a stereoselective α-carboxylation is performed with LDA (lithium diisopropylamide) to generate diastereomeric diesters with enantiomeric ratios up to 35:1 .

Curtius Rearrangement : The intermediate is subjected to Curtius rearrangement under controlled conditions to selectively form either α- or β-isomers. This step introduces the amino group via azide intermediates .

Hydrolysis : Final hydrolysis of the ester groups yields the target carboxylic acid.
Key Reagents : Benzyl chloroformate for ester protection, hydrogenation for deprotection .

Advanced: How can researchers resolve low enantioselectivity in the α-carboxylation step?

Answer:
Low enantioselectivity often arises from competing endo/exo transition states. Strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance stereochemical control by stabilizing intermediates .
  • Chiral Auxiliaries : Introducing chiral ligands (e.g., binaphthol derivatives) can bias the reaction pathway.
  • Temperature Modulation : Lower temperatures (-78°C) favor kinetic control, improving diastereomer ratios .
    Validation : Monitor reaction progress via chiral HPLC or NMR to quantify enantiomeric excess.

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assigns bicyclic scaffold protons (e.g., bridgehead protons at δ 1.5–2.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .
    • 2D COSY/NOESY : Resolves spatial proximity of substituents (e.g., methylene vs. methyl groups).
  • IR Spectroscopy : Confirms carboxylic acid (∼1700 cm⁻¹) and amine (∼3300 cm⁻¹) functional groups .
  • X-ray Crystallography : Definitive proof of stereochemistry, especially for resolving exo/endo configurations .

Advanced: How can late-stage functionalization of the bicyclo[2.2.1]heptane scaffold be achieved for drug discovery?

Answer:

  • Pd-Catalyzed Cross-Coupling : Install aryl/heteroaryl groups at the methylene position via Suzuki-Miyaura reactions .
  • Diels-Alder Reactions : Use electron-deficient dienophiles to functionalize the norbornene-derived double bond .
  • Protection/Deprotection Strategies : Boc (tert-butoxycarbonyl) groups enable selective amine modification while preserving the carboxylic acid .
    Example : Boc-protected derivatives (e.g., Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid) serve as intermediates for peptide coupling .

Data Analysis: How should contradictory stereochemical outcomes from different synthesis routes be addressed?

Answer:
Contradictions often stem from divergent reaction mechanisms:

  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer pathways during Curtius rearrangement .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to rationalize stereochemical preferences .
  • Comparative NMR Analysis : Overlay spectra of synthetic batches with known standards (e.g., PubChem data ).

Basic: What are the thermal stability parameters for this compound?

Answer:

  • Melting Point : 331–333 K (58–60°C) for the endo isomer, as determined by differential scanning calorimetry (DSC) .
  • Decomposition : Above 400 K (127°C), the carboxylic acid group decarboxylates, forming bicyclic amines.

Advanced: What strategies mitigate racemization during azide-to-amine conversion?

Answer:

  • Low-Temperature Conditions : Perform Staudinger reactions at -20°C to minimize epimerization .
  • Catalytic Hydrogenation : Use Pd/C under H₂ atmosphere for gentle reduction of azides without disturbing stereocenters .
  • Chiral Chromatography : Post-synthesis purification with chiral columns (e.g., Chiralpak IA) isolates enantiopure products .

Basic: How is the compound’s solubility profile optimized for biological assays?

Answer:

  • pH Adjustment : The carboxylic acid (pKa ∼4.5) is ionized at physiological pH, enhancing aqueous solubility .
  • Co-Solvents : Use DMSO (<5% v/v) or cyclodextrin complexes to solubilize the hydrophobic bicyclic core .

Advanced: Can this scaffold serve as a peptidomimetic in protease inhibition studies?

Answer:
Yes. The rigid bicyclic structure mimics proline in peptide backbones, disrupting protease active sites.

  • Case Study : Derivatives with appended aromatic groups (e.g., benzylcarbamoyl) show inhibitory activity against trypsin-like proteases .
  • Methodology : Docking simulations (AutoDock Vina) guide rational design of side-chain modifications .

Data Contradiction: How to reconcile discrepancies in reported melting points across studies?

Answer:
Variations often arise from:

  • Polymorphism : Crystallize the compound from different solvents (e.g., ethanol vs. hexane) and compare DSC thermograms .
  • Impurity Profiles : Use HPLC-MS to quantify residual solvents or byproducts affecting thermal properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.